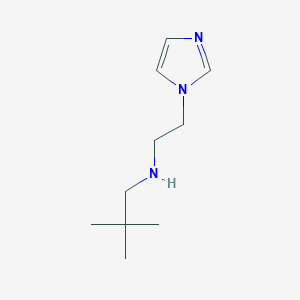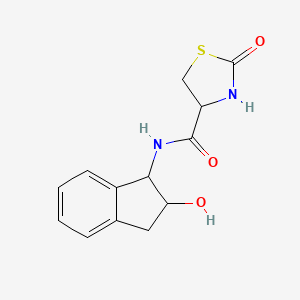![molecular formula C12H17N3O3 B7587768 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as PPA, is a chemical compound that has been the focus of scientific research due to its potential for use in the pharmaceutical industry. PPA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have potential applications in the pharmaceutical industry. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. This compound has also been found to have antimicrobial properties, and has been studied for its potential as an antibiotic.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. This results in the inhibition of cell growth, which may explain its potential as an anti-cancer agent. This compound has also been found to inhibit the activity of enzymes involved in the inflammatory response, which may explain its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory effects in animal models. This compound has also been found to have antimicrobial properties, and has been shown to be effective against a variety of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. This compound is also stable under a variety of conditions, and can be stored for extended periods of time. However, this compound has some limitations for use in lab experiments. It is not soluble in water, which can make it difficult to work with. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of research could focus on the development of new synthesis methods that improve the purity and yield of this compound. Another area of research could focus on the development of new applications for this compound in the pharmaceutical industry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, and to identify potential side effects or limitations of its use. Overall, this compound has shown promising potential as a chemical compound with a variety of potential applications in the pharmaceutical industry, and further research is needed to fully explore its potential.
Méthodes De Synthèse
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multistep process. The first step involves the reaction of pyrrolidine with 2-pyrazolecarboxylic acid to produce 1-(2-pyrazolyl)pyrrolidine. The second step involves the reaction of the resulting compound with 2-bromoacetic acid to produce this compound. The purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
2-[1-(2-pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9(15-7-3-5-13-15)12(18)14-6-2-4-10(14)8-11(16)17/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUDWTGREAVPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CC(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)
![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)